molecular formula C10H9N3O2 B12966333 6-Amino-3-methylquinoxaline-2-carboxylic acid

6-Amino-3-methylquinoxaline-2-carboxylic acid

Cat. No.: B12966333
M. Wt: 203.20 g/mol
InChI Key: GFYFGMOMRDRORW-UHFFFAOYSA-N
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Description

6-Amino-3-methylquinoxaline-2-carboxylic acid is a heterocyclic organic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methylquinoxaline-2-carboxylic acid typically involves the condensation of appropriate diamines with dicarbonyl compounds. One common method includes the reaction of 3-methylquinoxaline-2-carboxylic acid with ammonia or an amine under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-methylquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

6-Amino-3-methylquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-methylquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 6-Methoxyquinoline-3-carboxylic acid
  • 3-Methylquinoxaline-2-carboxylic acid
  • Quinoxaline-2-carboxylic acid

Comparison: 6-Amino-3-methylquinoxaline-2-carboxylic acid is unique due to its specific amino and methyl substitutions, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

6-amino-3-methylquinoxaline-2-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-5-9(10(14)15)13-7-3-2-6(11)4-8(7)12-5/h2-4H,11H2,1H3,(H,14,15)

InChI Key

GFYFGMOMRDRORW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=N1)N)C(=O)O

Origin of Product

United States

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